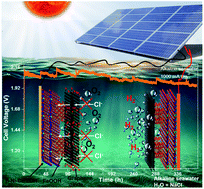Stable complete seawater electrolysis by using interfacial chloride ion blocking layer on catalyst surface†
Journal of Materials Chemistry A Pub Date: 2020-10-28 DOI: 10.1039/D0TA08543J
Abstract
Seawater is the most plentiful natural resource we have on earth and new research is looking at seawater as an alternative to freshwater for hydrogen production by electrolysis. However, the selective electrochemical anodic oxygen evolution reaction from seawater is challenging because of the competitive chloride oxidation reaction as well as anodic corrosion. Here we report an FeOOH deposited β-Ni–Co hydroxide as a new active material with an outer graphene oxide layer, which works effectively for selective overall alkaline natural seawater splitting, which requires very low cell voltages of 1.57 and 2.02 V to reach current densities of 20 mA cm−2 and 1000 mA cm−2, respectively, at 27 °C. Importantly, this electrolyzer shows exceptional stability for more than 378 h at a current density of 1 A cm−2. This discovery can be generalized with other reported unstable OER/HER seawater splitting electrocatalysts, which can significantly progress the expansion of seawater electrolysis for extensive hydrogen production.


Recommended Literature
- [1] Additions and Corrections
- [2] Identifying and tracing potential energy surfaces of electronic excitations with specific character via their transition origins: application to oxirane
- [3] Fructooligosaccharides protect against OVA-induced food allergy in mice by regulating the Th17/Treg cell balance using tryptophan metabolites
- [4] Determination of copper volumetrically by the iodine-thiocyanate method
- [5] UV-induced vesicle to micelle transition: a mechanistic study†
- [6] Transition-metal-catalyzed intramolecular cyclization of amido(hetero)arylboronic acid aldehydes to isoquinolinones and derivatives†
- [7] Contents list
- [8] Contents pages
- [9] A novel method of monitoring the sulfidation of hydrotreating catalysts: the conversion of carbonyl sulfide
- [10] Two-step conversion of Kraft lignin to nylon precursors under mild conditions†










